molecular formula C17H11BrO4 B3436447 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE

Cat. No.: B3436447
M. Wt: 359.2 g/mol
InChI Key: JDHJUWQSTHPOAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is a complex organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE typically involves the bromination of 3-hydroxy-4-methoxybenzaldehyde, followed by a condensation reaction with indene-1,3-dione. The bromination reaction is carried out using bromine in methylene chloride at room temperature, yielding 2-bromo-3-hydroxy-4-methoxybenzaldehyde . This intermediate is then subjected to a condensation reaction with indene-1,3-dione under acidic conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the indene-1,3-dione structure can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of a quinone derivative.

    Reduction: Formation of a dihydroxy indene derivative.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE involves its interaction with various molecular targets and pathways. The compound’s bromine atom and hydroxyl group can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their structure and function. Additionally, the indene-1,3-dione moiety can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3-hydroxy-4-methoxybenzaldehyde: Shares the bromine, hydroxyl, and methoxy functional groups but lacks the indene-1,3-dione structure.

    Indene-1,3-dione: Lacks the bromine, hydroxyl, and methoxy functional groups but shares the indene-1,3-dione core structure.

Uniqueness

2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE is unique due to the combination of its functional groups and the indene-1,3-dione structure. This unique arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(2-bromo-4-hydroxy-5-methoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrO4/c1-22-15-7-9(13(18)8-14(15)19)6-12-16(20)10-4-2-3-5-11(10)17(12)21/h2-8,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHJUWQSTHPOAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 2
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 3
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 4
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 5
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE
Reactant of Route 6
Reactant of Route 6
2-[(2-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLENE]-1H-INDENE-1,3(2H)-DIONE

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